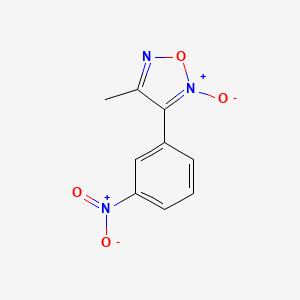
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and reactivity This compound is part of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
The synthesis of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methyl-substituted phenyl compound, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as hydroxyl or amine groups
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as hydroxylamine or amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation and labeling studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as biocompatible coatings and adhesives
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium involves its ability to react with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the nitro group is replaced by nucleophiles such as hydroxyl or amine groups. This reaction pathway is facilitated by the electron-withdrawing nature of the nitro group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
4-Methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other similar compounds, such as:
4-Methyl-3-nitrophenyl isocyanate: This compound shares a similar nitrophenyl group but differs in its functional groups and reactivity.
3-Nitrophenyl-2-oxido-1,2,5-oxadiazol-2-ium: Lacks the methyl group, which can influence its reactivity and applications.
4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
88059-59-0 |
|---|---|
Fórmula molecular |
C9H7N3O4 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
4-methyl-3-(3-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H7N3O4/c1-6-9(12(15)16-10-6)7-3-2-4-8(5-7)11(13)14/h2-5H,1H3 |
Clave InChI |
WWSGZBGAXZVKKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NO[N+](=C1C2=CC(=CC=C2)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


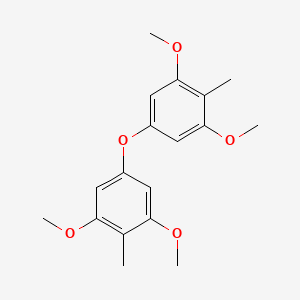

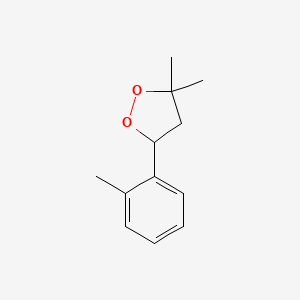
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
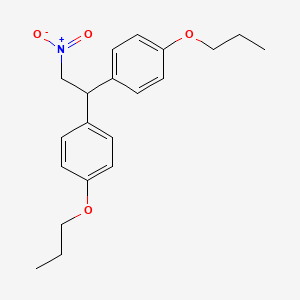
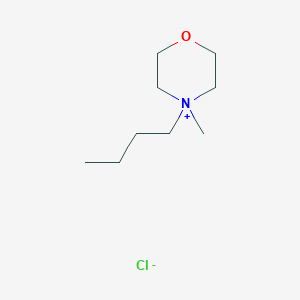


![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
